molecular formula C37H75N2O6P B3418266 C14 Sphingomyelin CAS No. 121999-55-1

C14 Sphingomyelin

Cat. No.: B3418266
CAS No.: 121999-55-1
M. Wt: 675.0 g/mol
InChI Key: KYICBZWZQPCUMO-PSALXKTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C14 Sphingomyelin is a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. Sphingomyelins are found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. They play a crucial role in cell membrane structure and function, contributing to the formation of lipid rafts, which are specialized domains in the cell membrane that facilitate cell signaling and protein sorting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphingomyelin involves several key enzymes and occurs primarily in the endoplasmic reticulum and Golgi apparatus. The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. This intermediate is acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide. Finally, sphingomyelin synthase transfers a phosphorylcholine group from phosphatidylcholine to ceramide, forming sphingomyelin .

Industrial Production Methods

Industrial production of sphingomyelin typically involves extraction from natural sources such as egg yolk or milk. The extraction process includes lipid extraction using organic solvents, followed by chromatographic techniques to purify the sphingomyelin. Advanced methods like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) are used for qualitative and quantitative analysis .

Chemical Reactions Analysis

Types of Reactions

C14 Sphingomyelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include ceramide, sphingosine, and various phosphorylated derivatives like sphingosine-1-phosphate .

Scientific Research Applications

C14 Sphingomyelin has a wide range of applications in scientific research:

Mechanism of Action

C14 Sphingomyelin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C14 Sphingomyelin is unique due to its specific fatty acid composition and its role in forming lipid rafts, which are essential for various cellular processes. Its ability to act as a precursor for multiple bioactive lipids also distinguishes it from other sphingolipids .

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tetradecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H75N2O6P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-36(40)35(34-45-46(42,43)44-33-32-39(3,4)5)38-37(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h28,30,35-36,40H,6-27,29,31-34H2,1-5H3,(H-,38,41,42,43)/b30-28+/t35-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYICBZWZQPCUMO-PSALXKTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H75N2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

121999-55-1
Record name SM(d18:1/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C14 Sphingomyelin
Reactant of Route 2
C14 Sphingomyelin
Reactant of Route 3
Reactant of Route 3
C14 Sphingomyelin
Reactant of Route 4
Reactant of Route 4
C14 Sphingomyelin
Reactant of Route 5
C14 Sphingomyelin
Reactant of Route 6
C14 Sphingomyelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.